Cas no 80278-68-8 (5-(Chloromethyl)isoquinoline hydrochloride)
5-(Chloromethyl)isoquinoline hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-(Chloromethyl)isoquinoline hydrochloride
- 5-(Chloromethyl)isoquinolinehydrochloride
- KBVRPRVLDOEOSG-UHFFFAOYSA-N
- 5-(Chloromethyl)isoquinoline--hydrogen chloride (1/1)
- 5-(chloromethyl)isoquinoline;hydrochloride
- SCHEMBL11971684
- DTXSID10738125
- 80278-68-8
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- MDL: MFCD23135773
- Inchi: 1S/C10H8ClN.ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6H2;1H
- InChI Key: KBVRPRVLDOEOSG-UHFFFAOYSA-N
- SMILES: ClCC1=CC=CC2C=NC=CC1=2.Cl
Computed Properties
- Exact Mass: 213.0112047g/mol
- Monoisotopic Mass: 213.0112047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9Ų
5-(Chloromethyl)isoquinoline hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM146316-1g |
5-(Chloromethyl)isoquinoline hydrochloride |
80278-68-8 | 95% | 1g |
$430 | 2021-08-05 | |
| Alichem | A189006400-1g |
5-(Chloromethyl)isoquinoline hydrochloride |
80278-68-8 | 95% | 1g |
$375.72 | 2023-09-01 | |
| Chemenu | CM146316-1g |
5-(Chloromethyl)isoquinoline hydrochloride |
80278-68-8 | 95% | 1g |
$374 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742934-1g |
5-(Chloromethyl)isoquinoline hydrochloride |
80278-68-8 | 98% | 1g |
¥3684.00 | 2024-07-28 | |
| Crysdot LLC | CD11054547-1g |
5-(Chloromethyl)isoquinoline hydrochloride |
80278-68-8 | 95+% | 1g |
$455 | 2024-07-18 | |
| Ambeed | A666109-1g |
5-(Chloromethyl)isoquinoline hydrochloride |
80278-68-8 | 95+% | 1g |
$376.0 | 2025-04-16 |
5-(Chloromethyl)isoquinoline hydrochloride Suppliers
5-(Chloromethyl)isoquinoline hydrochloride Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 5-(Chloromethyl)isoquinoline hydrochloride
Comprehensive Overview of 5-(Chloromethyl)isoquinoline hydrochloride (CAS No. 80278-68-8): Properties, Applications, and Research Insights
5-(Chloromethyl)isoquinoline hydrochloride (CAS No. 80278-68-8) is a specialized organic compound widely recognized for its role in pharmaceutical and chemical synthesis. This compound, featuring a reactive chloromethyl group attached to an isoquinoline backbone, serves as a versatile intermediate in the development of bioactive molecules. Its unique structural properties make it valuable for researchers exploring heterocyclic chemistry, medicinal chemistry, and drug discovery.
The growing interest in isoquinoline derivatives stems from their prevalence in natural products and therapeutic agents. Recent studies highlight the potential of 5-(Chloromethyl)isoquinoline hydrochloride in designing kinase inhibitors and anticancer agents, aligning with the surge in demand for targeted therapies. Researchers frequently inquire about its synthetic routes, solubility profiles, and stability under various conditions, reflecting its practical challenges and opportunities in lab settings.
From a molecular perspective, the compound’s hydrochloride salt form enhances its solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. This property is critical for applications in high-throughput screening or combinatorial chemistry, where reproducibility and efficiency are paramount. Analytical techniques like HPLC, NMR, and mass spectrometry are commonly employed to verify its purity and structural integrity.
Environmental and safety considerations are increasingly prominent in discussions about chemical intermediates. While 5-(Chloromethyl)isoquinoline hydrochloride is not classified as hazardous under standard guidelines, proper handling protocols—such as using personal protective equipment (PPE) and working in well-ventilated areas—are emphasized to mitigate risks. These precautions align with the broader industry shift toward green chemistry principles.
The compound’s relevance extends to academic research and industrial R&D, particularly in exploring structure-activity relationships (SAR) for novel therapeutics. Patent literature reveals its use in synthesizing compounds with potential anti-inflammatory or neuroprotective effects, addressing unmet medical needs. Such applications resonate with current trends in precision medicine and personalized healthcare.
In summary, 5-(Chloromethyl)isoquinoline hydrochloride (CAS No. 80278-68-8) exemplifies the intersection of chemical innovation and biomedical advancement. Its adaptability in diverse synthetic pathways and alignment with cutting-edge research priorities underscore its enduring significance in scientific progress.
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